1-Octadecanethiol

Catalog No.
S596108
CAS No.
2885-00-9
M.F
C18H38S
CH3-(CH2)17-SH
C18H38S
M. Wt
286.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecanethiol

CAS Number

2885-00-9

Product Name

1-Octadecanethiol

IUPAC Name

octadecane-1-thiol

Molecular Formula

C18H38S
CH3-(CH2)17-SH
C18H38S

Molecular Weight

286.6 g/mol

InChI

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3

InChI Key

QJAOYSPHSNGHNC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS

Solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

Synonyms

1-octadecanethiol, n-octadecyl mercaptan

Canonical SMILES

CCCCCCCCCCCCCCCCCCS

Self-Assembled Monolayers (SAMs):

1-Octadecanethiol (ODT) plays a crucial role in creating self-assembled monolayers (SAMs) on gold surfaces. SAMs are highly ordered, single-molecule thick films formed by the spontaneous adsorption of molecules onto the substrate. ODT, with its thiol group (SH) having a strong affinity for gold, forms a robust and well-defined SAM on gold substrates []. This characteristic makes it a valuable tool for various scientific research applications, including:

  • Surface modification: ODT SAMs can be used to modify the surface properties of gold, such as wettability, electrical conductivity, and biocompatibility. This allows researchers to tailor the surface for specific purposes in areas like biosensors, microfluidics, and electronics [].
  • Biomolecular immobilization: ODT SAMs can be functionalized with biomolecules like proteins, DNA, and antibodies. This enables the specific attachment and orientation of these biomolecules on the gold surface, facilitating studies in areas such as biocatalysis, cell adhesion, and immunoassays [].
  • Study of surface phenomena: ODT SAMs act as model systems for studying various surface phenomena at the molecular level, such as electron transfer, friction, and self-assembly processes. These studies contribute to a deeper understanding of fundamental interactions at the interface between molecules and surfaces [].

1-Octadecanethiol in sensor development:

ODT's ability to form self-assembled monolayers also finds applications in sensor development. For instance, researchers have utilized ODT SAMs to improve the selectivity and sensitivity of hydrogen gas sensors based on palladium (Pd)/zinc oxide (ZnO) nanoparticles []. The ODT layer acts as a barrier for interfering gases, allowing for a more accurate detection of hydrogen at room temperature.

Other applications:

Beyond SAMs and sensors, ODT finds use in other areas of scientific research:

  • Microscopy: ODT can be used to functionalize the tips of atomic force microscopy (AFM) probes, enhancing their sensitivity and allowing for the study of specific surface interactions at the nanoscale [].
  • Organic electronics: ODT SAMs can be employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), by influencing charge transport and interface properties [].

1-Octadecanethiol is an organic compound with the chemical formula C₁₈H₃₈S. It is classified as a long-chain aliphatic thiol, characterized by a straight-chain structure consisting of 18 carbon atoms and a thiol (-SH) functional group. This compound typically appears as a white powder or a viscous liquid, depending on temperature, and is known for its unpleasant odor. It is soluble in organic solvents but has limited solubility in water .

The compound has several notable properties, including a molecular weight of approximately 286.56 g/mol and a flash point between 100°F and 140°F, indicating that while it is non-flammable, it can combust under certain conditions . Due to its chemical structure, 1-octadecanethiol exhibits unique reactivity patterns, particularly with oxidizing agents and strong acids .

The primary mechanism of action for 1-octadecanethiol lies in its ability to self-assemble on metal surfaces. The thiol group forms strong covalent bonds with the metal, while the long alkyl chain extends outwards, creating a hydrophobic layer []. This self-assembled monolayer (SAM) can modify the surface properties of the metal, affecting its wettability, electrical conductivity, and biocompatibility.

Due to its thiol functional group. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids when treated with oxidizing agents.
  • Reaction with Halogens: It can react with halogenated hydrocarbons to yield halogenated derivatives.
  • Condensation Reactions: It may undergo condensation with aldehydes or ketones to form thioethers or thioacetals.
  • Decomposition: Upon heating, it decomposes to produce toxic fumes containing sulfur compounds .

The biological activity of 1-octadecanethiol has been studied primarily in the context of its potential toxicity. Exposure can lead to irritation of the eyes, skin, and respiratory system. Symptoms of exposure include headache, dizziness, nausea, and in severe cases, convulsions .

Research indicates that while it does not exhibit significant pharmacological activity like some other thiols, its role as a potential biomarker for certain biochemical processes has been explored . The compound's interaction with biological membranes may also be of interest for studies related to membrane permeability and stability.

1-Octadecanethiol can be synthesized through several methods:

  • Alkylation of Thiols: This method involves the reaction of long-chain alkyl halides with sodium hydrosulfide or other thiol sources.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride or similar reducing agents to yield the corresponding thiols.
  • Direct Synthesis from Alkanes: Some methods involve the direct transformation of alkanes into thiols through radical reactions or catalytic processes .

1-Octadecanethiol has various applications across different fields:

  • Surface Modification: It is widely used in the modification of surfaces in nanotechnology and materials science to create self-assembled monolayers on gold and other substrates.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis for producing complex molecules.
  • Biochemical Research: Its properties are utilized in studies involving lipid membranes and protein interactions due to its amphiphilic nature .
  • Corrosion Inhibition: It has been investigated for use as a corrosion inhibitor due to its ability to form protective layers on metal surfaces.

Studies on the interactions of 1-octadecanethiol focus on its behavior at interfaces and within biological systems. Key areas include:

  • Self-Assembled Monolayers: The formation and stability of self-assembled monolayers on metal surfaces have been extensively studied, revealing insights into molecular organization and surface chemistry.
  • Membrane Interaction: Investigations into how this compound interacts with lipid bilayers provide valuable information regarding membrane dynamics and permeability .
  • Chemical Reactivity: Its reactivity with various biological molecules has implications for understanding cellular processes and potential therapeutic applications.

Several compounds share structural similarities with 1-octadecanethiol. Notable examples include:

Compound NameChemical FormulaUnique Features
1-HexanethiolC₆H₁₄SShorter carbon chain; more volatile
1-DodecanethiolC₁₂H₂₆SIntermediate chain length; used in surfactants
1-OctanethiolC₈H₁₈SSimilar properties but shorter chain length
Dodecyl mercaptanC₁₂H₂₅SUsed in polymer chemistry

Uniqueness of 1-Octadecanethiol

1-Octadecanethiol's unique long-chain structure provides distinct properties compared to shorter-chain thiols. Its ability to form stable self-assembled monolayers makes it particularly valuable in material science applications. Additionally, its lower volatility compared to shorter-chain counterparts enhances its utility in various chemical processes .

Physical Description

1-octadecanethiol appears as white powder with an extremely unpleasant smell. Melting point:31-35°C; bp: 366°C. Stench! May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant.
OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Solid or liquid (above 77°F).

XLogP3

9.4

Boiling Point

360.0 °C

Flash Point

185 °C c.c.

Density

0.85 (NIOSH, 2016)
Relative density (water = 1): 0.85
0.85

LogP

9.12 (estimated)

Melting Point

77 °F (NIOSH, 2016)
30.0 °C
24-31 °C
77°F

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

2885-00-9
17322-94-0

Wikipedia

1-octadecanethiol

General Manufacturing Information

1-Octadecanethiol: ACTIVE

Dates

Modify: 2023-08-15

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